

# "Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate" CAS number and spectral data

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## Compound of Interest

Compound Name:	<i>Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate</i>
Cat. No.:	B042418

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## In-Depth Technical Guide: Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**, a key reagent in organic synthesis. This document details its chemical identity, spectral data, and a representative synthetic protocol.

## Chemical Identity and Properties

**Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**, predominantly available as the (E)-isomer, is a versatile organophosphorus compound widely utilized in the Horner-Wadsworth-Emmons reaction. Its structure facilitates the stereoselective formation of  $\alpha,\beta$ -unsaturated esters, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

CAS Number: 41891-54-7[\[1\]](#)[\[2\]](#)

Molecular Formula: C<sub>11</sub>H<sub>21</sub>O<sub>5</sub>P[\[1\]](#)[\[2\]](#)

Molecular Weight: 264.25 g/mol [\[1\]](#)

Synonyms:

- (E)-Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
- Triethyl 3-methyl-4-phosphonocrotonate[1]
- Diethyl 3-ethoxycarbonyl-2-methyl-2-propenylphosphonate

Property	Value	Reference
IUPAC Name	ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate	[1]
Exact Mass	264.11266 g/mol	[1]
Topological Polar Surface Area	61.8 Å <sup>2</sup>	[1]
Rotatable Bond Count	9	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	5	[1]

## Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and quality control of **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**. The following data has been reported for the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this molecule. While specific peak assignments are not publicly available, typical chemical shift ranges for similar structures can be inferred. The PubChem database indicates the availability of <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra from commercial suppliers such as Sigma-Aldrich.[1]

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the ethoxy groups on the phosphorus atom (a multiplet and

two triplets), the vinylic proton, the methylene group adjacent to the phosphorus, and the methyl group on the double bond.

<sup>13</sup>C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl and ethoxy groups, the methylene carbon alpha to the phosphorus, and the methyl carbon.[1]

<sup>31</sup>P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus compounds and will exhibit a single characteristic peak for the phosphonate group.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

Functional Group	Wavenumber (cm <sup>-1</sup> )
C=O (ester)	~1720
C=C (alkene)	~1645
P=O (phosphonate)	~1250
P-O-C	~1020-1050

An IR spectrum (neat) is available from Sigma-Aldrich.[1]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in the SpectraBase database.[1] The expected molecular ion peak [M]<sup>+</sup> would be at m/z = 264.

## Experimental Protocols: Synthesis

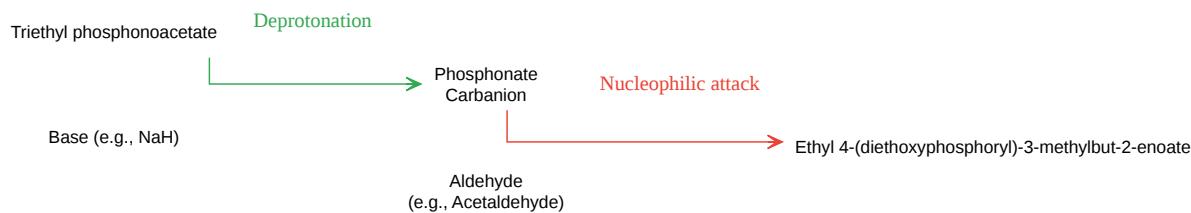
The primary synthetic route to **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate** is the Michaelis-Arbuzov reaction, followed by a Horner-Wadsworth-Emmons olefination. A detailed, specific protocol for this exact compound is not readily available in the public domain. However,

a general and representative procedure based on the synthesis of analogous compounds is provided below.

## Horner-Wadsworth-Emmons Reaction for the Synthesis of $\alpha,\beta$ -Unsaturated Esters

This reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene. The (E)-isomer is typically the major product.

Reaction Scheme:



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Caption: General Horner-Wadsworth-Emmons reaction pathway.

Materials:

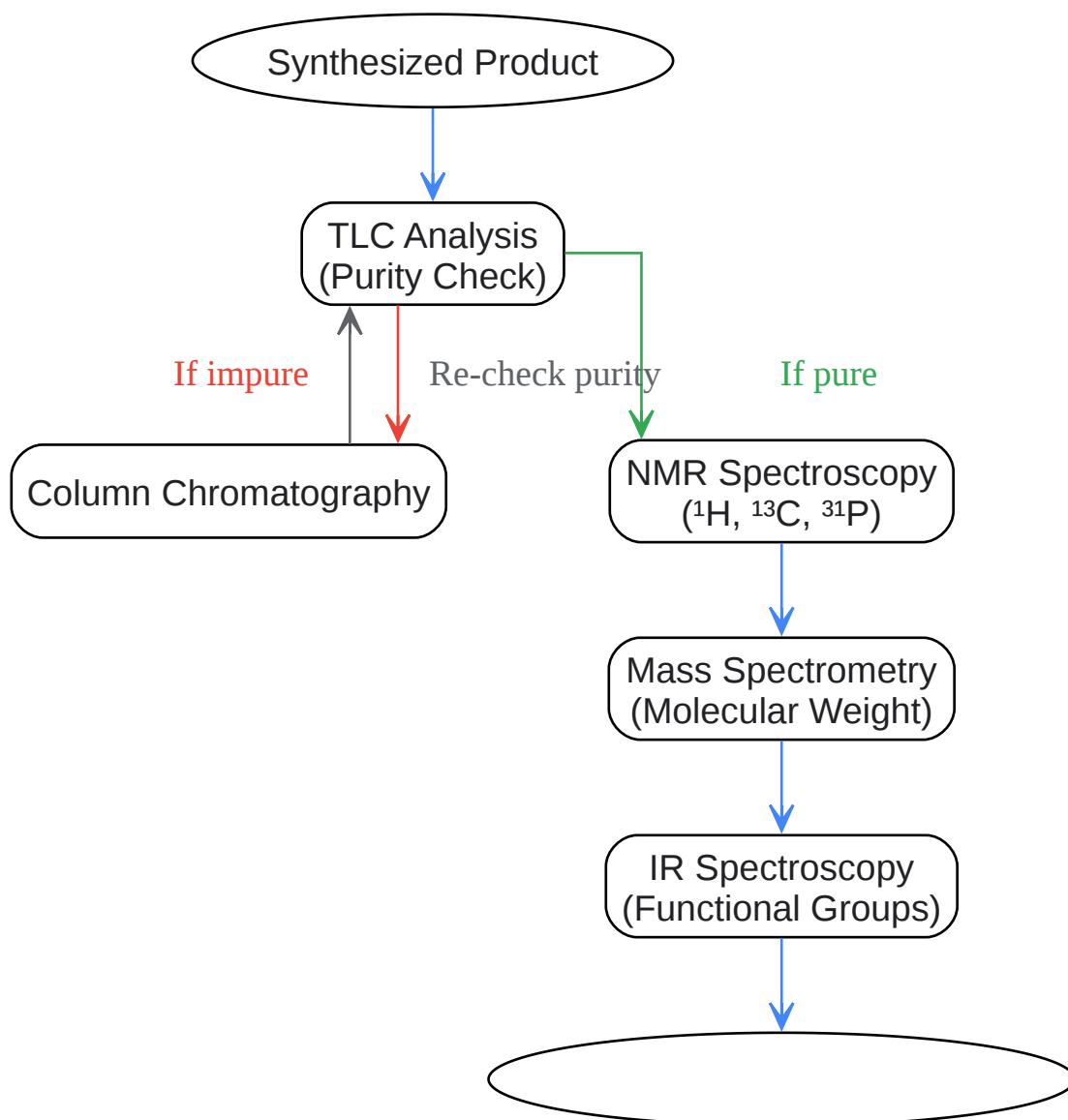
- Triethyl phosphonoacetate
- A suitable base (e.g., sodium hydride, sodium ethoxide)
- An appropriate aldehyde or ketone (in this case, a precursor to the 3-methylbut-2-enoate moiety)
- Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

General Procedure:

- Preparation of the Phosphonate Ylide: A solution of triethyl phosphonoacetate in an anhydrous solvent is treated with a strong base, such as sodium hydride, at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until the deprotonation is complete, resulting in the formation of the phosphonate carbanion (ylide).
- Reaction with the Carbonyl Compound: The appropriate aldehyde or ketone is then added dropwise to the solution of the ylide at a low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**.

## Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**.

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Caption: Workflow for the purification and characterization of the target compound.

This guide serves as a foundational resource for professionals working with **Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate**. For detailed experimental procedures and spectral data, it is recommended to consult the references and commercial supplier documentation.

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## References

- 1. Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate | C11H21O5P | CID 6000084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
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